molecular formula C7H7IN2O2 B567750 Methyl 2-amino-5-iodonicotinate CAS No. 1227048-78-3

Methyl 2-amino-5-iodonicotinate

Cat. No. B567750
CAS RN: 1227048-78-3
M. Wt: 278.049
InChI Key: HUTQNYUTHDVISB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route for Methyl 2-amino-5-iodonicotinate involves the introduction of an amino group at the 2-position and an iodine atom at the 5-position of the nicotinic acid scaffold. Detailed synthetic methods and reaction conditions can be found in relevant literature .


Chemical Reactions Analysis

Methyl 2-amino-5-iodonicotinate may participate in various chemical reactions, including substitution reactions, coupling reactions, and cyclization processes. Researchers have explored its reactivity and potential applications in synthetic chemistry .


Physical And Chemical Properties Analysis

  • Stability : Store in a dark place under an inert atmosphere at temperatures between 2°C and 8°C .

Scientific Research Applications

Neurochemical Applications

Study of the Brain Serotonergic System with Labeled α‐Methyl‐L‐tryptophan The compound α‐Methyl‐l‐tryptophan (α‐MTrp), an artificial amino acid and analog of tryptophan, plays a critical role in studying brain serotonin (5‐HT) synthesis rates. The trapping of labeled α‐MTrp in brain tissue is a pivotal aspect of this model. Despite certain limitations, such as the metabolism of labeled α‐MTrp via the kynurenine pathway under specific conditions, the significant body of evidence supports the use of labeled α‐MTrp as a tracer for studying brain 5‐HT synthesis in various contexts. This method is applicable alongside autoradiographic measurements in laboratory animals and positron emission tomography in larger animals and humans. It's instrumental in examining the normal control of 5‐HT synthesis and how it's influenced by drugs, as well as investigating healthy humans and patients with neuropsychiatric disorders (Diksic & Young, 2001).

Epigenetic Applications

DNA Methyltransferase Inhibitors DNA methylation, the addition of a methyl group to the cytosine's 5 position, is a pivotal epigenetic process. It modulates chromatin structure, represses transcription, and suppresses transposable elements. During malignancy, methylation patterns undergo significant changes, leading to global hypomethylation and regional hypermethylation, which in turn cause genetic instability and suppression of tumor suppressor genes. DNA methyltransferase inhibitors have demonstrated their ability to inhibit hypermethylation, restore suppressor gene expression, and exhibit antitumor effects in various laboratory models. Clinically tested inhibitors, primarily nucleoside deoxycitidine analogs like 5-azacytidine and 5-aza-2'-deoxycytidine, have shown promising antileukemic activity, though their effectiveness in solid tumors is limited. Other agents like MG98, an antisense oligodeoxynucleotide targeting DNA methyltransferase-1 enzyme mRNA, are currently under phase II study. These findings highlight the potential role of these inhibitors in cancer treatment, emphasizing the need for comprehensive phase III studies to establish their clinical significance (Goffin & Eisenhauer, 2002).

Neuroimaging Applications

Neuroimaging Research in Human MDMA Users Neuroimaging studies in human users of MDMA (3,4-methylenedioxymethamphetamine), commonly known as Ecstasy, primarily focus on assessing brain serotonin (5-HT) transporters (5-HTT) and receptors or examining brain structures or functions potentially affected by MDMA. Nuclear imaging methods have shown reduced levels of 5-HTT in recently abstinent MDMA users, suggesting alterations in serotonergic function. However, the sensitivity of these methods and the extent of long-term effects of MDMA exposure remain unclear. Future research may benefit from improved sample homogeneity, increased length of MDMA abstinence, longitudinal study design, test–retest measures, serotonergic specificity, and multimodal approaches to enhance our understanding of MDMA's impact on brain function (Cowan, 2006).

Safety And Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents .

properties

IUPAC Name

methyl 2-amino-5-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTQNYUTHDVISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737223
Record name Methyl 2-amino-5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-iodonicotinate

CAS RN

1227048-78-3
Record name Methyl 2-amino-5-iodo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227048-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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